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Compound of Interest

Compound Name: Propargyl-PEG17-methane

Cat. No.: B3116499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propargyl-PEG17-methane is a high-purity, monodisperse polyethylene glycol (PEG) linker

containing a terminal alkyne group. This functional group makes it an ideal reagent for

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions.[1][2][3]

CuAAC is a highly efficient and bioorthogonal ligation reaction that forms a stable triazole

linkage between an alkyne and an azide.[1][2][3]

The PEG17 linker consists of 17 ethylene glycol units, providing a long, flexible, and hydrophilic

spacer. These properties are highly advantageous in various bioconjugation and drug

development applications. The hydrophilicity of the PEG chain can enhance the solubility and

reduce the aggregation of conjugated biomolecules, while the defined length of the linker

allows for precise control over the distance between conjugated moieties.[4]

Propargyl-PEG17-methane is particularly valuable in the synthesis of Proteolysis Targeting

Chimeras (PROTACs).[1][2][5][6] In PROTAC design, the linker plays a critical role in

connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating

the formation of a productive ternary complex for subsequent protein degradation.[1][2]
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PROTAC Synthesis: Serves as a flexible linker to connect the two active moieties of a

PROTAC molecule.[1][2][5][6]

Bioconjugation: Enables the PEGylation of proteins, peptides, antibodies, and other

biomolecules to improve their pharmacokinetic and pharmacodynamic properties.[4][7]

Drug Delivery: Facilitates the attachment of targeting ligands or imaging agents to drug

delivery systems.

Surface Modification: Used to functionalize surfaces for various biomedical and research

applications.

Chemical Properties
Property Value

Chemical Name

1-(2-Propyn-1-

yloxy)-5,8,11,14,17,20,23,26,29,32,35,38,41,44,

47,50,53-heptadecaoxa-2-henicosane

Molecular Formula C₃₈H₇₄O₁₈

Molecular Weight 827.0 g/mol

Appearance White to off-white solid or viscous oil

Solubility Soluble in water and most organic solvents

Purity Typically >95%

Experimental Protocols
General Protocol for CuAAC Reaction with Propargyl-
PEG17-methane
This protocol provides a general guideline for the CuAAC reaction. Optimal conditions may vary

depending on the specific substrates and should be determined empirically.

Materials:
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Propargyl-PEG17-methane

Azide-containing molecule (e.g., protein, peptide, small molecule)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Degassed solvents (e.g., water, DMSO, t-butanol)

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Propargyl-PEG17-methane in DMSO or an

appropriate solvent.

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

Prepare a 50 mM stock solution of CuSO₄ in water.

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/t-butanol.

Reaction Setup:

In a microcentrifuge tube, add the azide-containing molecule to the desired final

concentration in the reaction buffer.

Add Propargyl-PEG17-methane to the reaction mixture. A molar excess (e.g., 1.5 to 5

equivalents relative to the azide) is recommended to drive the reaction to completion.
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Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical final

concentration is 1-5 mM.

Add CuSO₄ to the reaction mixture. A typical final concentration is 0.1-1 mM.

Vortex the mixture gently.

Initiation and Incubation:

Initiate the reaction by adding freshly prepared sodium ascorbate. A typical final

concentration is 1-5 mM.

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be

performed at 4°C for overnight incubation, which may be preferable for sensitive

biomolecules.

Reaction Monitoring and Purification:

Monitor the reaction progress by a suitable analytical method, such as LC-MS or SDS-

PAGE (for protein conjugation).

Once the reaction is complete, the product can be purified by methods appropriate for the

specific conjugate, such as size-exclusion chromatography, affinity chromatography, or

dialysis.

Quantitative Data for a Typical CuAAC Reaction
The following table provides representative data for a CuAAC reaction, although specific

results will vary based on the reactants and conditions.
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Parameter Value

Reactants
Azide-functionalized peptide and Propargyl-

PEG17-methane

Molar Ratio (Alkyne:Azide) 3:1

Catalyst System
CuSO₄ (0.5 mM), Sodium Ascorbate (2.5 mM),

THPTA (2.5 mM)

Solvent PBS, pH 7.4

Temperature 25°C

Reaction Time 2 hours

Conversion Yield >95% (as determined by LC-MS)

Visualizations
General CuAAC Reaction Workflow
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Reaction Analysis & Purification
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Caption: A generalized experimental workflow for a CuAAC reaction.
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PROTAC Synthesis and Mechanism of Action
Caption: Synthesis of a PROTAC and its cellular mechanism of action.

Troubleshooting
Issue Possible Cause Suggested Solution

Low Reaction Yield Inefficient catalysis

Use freshly prepared sodium

ascorbate. Ensure all aqueous

solutions are degassed to

prevent oxidation of Cu(I).

Increase the concentration of

the catalyst system.

Steric hindrance

Increase the reaction time

and/or temperature (if the

biomolecule is stable).

Incorrect stoichiometry

Optimize the molar ratio of

Propargyl-PEG17-methane to

the azide-containing molecule.

Side Product Formation Oxidation of Cu(I)

Increase the concentration of

the reducing agent and/or the

stabilizing ligand.

Non-specific reactions

Ensure the azide and alkyne

functionalities are the most

reactive groups under the

reaction conditions.

Precipitation of Reactants Poor solubility

Add a co-solvent such as

DMSO or t-butanol (up to 50%

v/v). Ensure the final

concentration of reactants is

below their solubility limit.
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Propargyl-PEG17-methane is a versatile and valuable tool for researchers in chemistry,

biology, and drug development. Its application in CuAAC click chemistry enables the efficient

and specific conjugation of molecules for a wide range of applications, most notably in the

rapidly advancing field of PROTACs. The protocols and information provided herein serve as a

comprehensive guide for the successful implementation of Propargyl-PEG17-methane in your

research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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